3-Phenyl-7-(4-phenylpiperazino)-1-indanone
Description
Contextualization of Indanone and Piperazine (B1678402) Scaffolds in Modern Chemical Research
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures due to their versatile reactivity and ability to interact with a wide array of biological targets. The indanone and piperazine scaffolds, which form the core of 3-Phenyl-7-(4-phenylpiperazino)-1-indanone, are prime examples of such entities.
The indanone scaffold is a bicyclic ketone that serves as a foundational structure in numerous natural products and synthetic compounds. rsc.org Its rigid, planar nature provides a defined orientation for substituent groups, making it a valuable core for designing molecules with high target specificity. rsc.org Indanone derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anti-inflammatory, antimicrobial, and anticancer properties. beilstein-journals.org Notably, the indanone core is central to the drug Donepezil, a leading treatment for Alzheimer's disease, highlighting its proven utility in developing agents for neurodegenerative disorders. nih.gov Research has shown that indanones can modulate the activity of critical enzymes like monoamine oxidases (MAO-A and -B) and acetylcholinesterase (AChE), which are implicated in the pathophysiology of various neurological conditions. nih.gov
The piperazine scaffold is a six-membered heterocyclic amine that is considered a "privileged scaffold" in drug discovery. tandfonline.comnih.gov Its prevalence is attributed to a combination of favorable physicochemical properties, including aqueous solubility, basicity, and conformational flexibility, which can be fine-tuned through substitution. tandfonline.comnih.gov These characteristics allow the piperazine ring to improve the pharmacokinetic profiles of drug candidates. tandfonline.com Piperazine and its derivatives, particularly arylpiperazines, are integral to a vast number of therapeutic agents across diverse areas, including oncology, infectious diseases, and central nervous system (CNS) disorders. nih.govresearchgate.netnih.govresearchgate.net The arylpiperazine moiety is a well-established pharmacophore in many CNS-active agents, interacting with key neurotransmitter receptors. nih.govingentaconnect.com
Table 1: Properties and Activities of the Indanone Scaffold
| Feature | Description | Primary Research Areas |
|---|---|---|
| Structure | Rigid bicyclic ketone framework. | Neurodegenerative Disorders (e.g., Alzheimer's) nih.gov |
| Reactivity | Amenable to substitution at various positions, allowing for chemical diversification. beilstein-journals.org | Oncology (e.g., Breast Cancer) rsc.orgresearchgate.net |
| Biological Activity | Inhibition of enzymes such as AChE and MAO; antiviral; antibacterial. beilstein-journals.orgnih.gov | Infectious Diseases (Antimalarial, Antiviral) beilstein-journals.orgrsc.org |
Table 2: Properties and Activities of the Arylpiperazine Scaffold
| Feature | Description | Primary Research Areas |
|---|---|---|
| Structure | Aromatic ring linked to a piperazine core, offering conformational flexibility. tandfonline.com | Central Nervous System (CNS) Disorders nih.govingentaconnect.com |
| Physicochemical Properties | Modulates solubility and basicity; can improve pharmacokinetic profiles. nih.gov | Oncology nih.govmdpi.com |
| Biological Activity | Interacts with various receptors (e.g., serotonergic); cytotoxic effects against cancer cells. researchgate.netmdpi.com | Antimicrobial and Antifungal Agents nih.gov |
Rationale for Comprehensive Academic Investigation of this compound
The rationale for investigating this compound is rooted in the principle of molecular hybridization. This strategy involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced affinity, improved selectivity, or a novel mechanism of action.
Given that the 3-phenyl-1-indanone (B102786) core is a known building block in organic synthesis pubcompare.ai and that arylpiperazine derivatives are potent modulators of CNS targets, nih.gov their combination is a logical step in the pursuit of novel therapeutic agents. The phenyl group at the 3-position of the indanone core adds a significant structural feature, while the arylpiperazine moiety at the 7-position introduces a well-vetted pharmacological component. The specific linkage at the 7-position suggests an exploration of structure-activity relationships around the fused benzene (B151609) ring of the indanone system. The resulting hybrid molecule could theoretically target multiple pathways involved in complex diseases like neurodegeneration or cancer.
Current Frontiers and Gaps in the Academic Understanding of Structurally Related Chemical Entities
While extensive research exists on indanone and arylpiperazine derivatives independently, a significant gap persists in the academic literature regarding molecules that covalently link these two specific scaffolds. The current frontier of research involves the design of multi-target-directed ligands, especially for complex multifactorial diseases like Alzheimer's. However, the specific structural combination represented by this compound appears to be an unexplored area of chemical space.
The primary gaps in understanding include:
Synthesis: Efficient and scalable synthetic routes to this specific hybrid structure have not been reported.
Physicochemical Properties: Fundamental data on the compound's solubility, stability, and other key chemical characteristics are absent.
Structure-Activity Relationships (SAR): There is no information on how this particular arrangement—linking the nitrogen of the phenylpiperazine to the 7-position of the 3-phenyl-indanone—affects biological activity. Understanding this is crucial for any future optimization efforts.
Biological Targets: The specific enzymes, receptors, or cellular pathways with which this molecule might interact are unknown.
Scope and Objectives of the Research Endeavor on this compound
A foundational research endeavor on this compound would aim to fill the aforementioned knowledge gaps. The scope would encompass the chemical synthesis, full characterization, and preliminary biological evaluation of the compound.
The primary objectives would be to:
Develop a reliable synthetic pathway to produce this compound in sufficient purity and yield for subsequent studies.
Conduct comprehensive characterization of the molecule using modern analytical techniques to confirm its structure and assess its key physicochemical properties.
Perform initial in vitro biological screening against a panel of targets selected based on the known activities of the parent indanone and arylpiperazine scaffolds. This could include assays for AChE inhibition, MAO inhibition, or cytotoxicity against relevant cancer cell lines.
Establish a baseline for future research by documenting the foundational chemical and biological data of this novel compound, thereby enabling further exploration by the broader scientific community.
Table 3: Proposed Research Objectives for this compound
| Phase | Objective | Methods and Techniques | Expected Outcome |
|---|---|---|---|
| I: Chemical Synthesis | To establish a robust and reproducible synthetic route. | Multi-step organic synthesis, purification (e.g., chromatography). | Pure compound with confirmed identity. |
| II: Characterization | To confirm the molecular structure and determine physicochemical properties. | NMR Spectroscopy, Mass Spectrometry, IR Spectroscopy. | Complete analytical data package. |
| III: Biological Screening | To conduct preliminary evaluation of biological activity. | Enzyme inhibition assays (e.g., AChE, MAO), cell viability assays (e.g., MTT). | Initial data on the compound's biological potential. |
Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-7-(4-phenylpiperazin-1-yl)-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O/c28-24-18-22(19-8-3-1-4-9-19)21-12-7-13-23(25(21)24)27-16-14-26(15-17-27)20-10-5-2-6-11-20/h1-13,22H,14-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSGVNUBVSOTGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC=CC4=C3C(=O)CC4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201177979 | |
| Record name | 2,3-Dihydro-3-phenyl-7-(4-phenyl-1-piperazinyl)-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201177979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338420-90-9 | |
| Record name | 2,3-Dihydro-3-phenyl-7-(4-phenyl-1-piperazinyl)-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338420-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-3-phenyl-7-(4-phenyl-1-piperazinyl)-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201177979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 Phenyl 7 4 Phenylpiperazino 1 Indanone
Design and Optimization of Synthetic Pathways to 3-Phenyl-7-(4-phenylpiperazino)-1-indanone
Precursor Synthesis and Advanced Functional Group Interconversions
The synthesis of the indanone core is a critical first step. Numerous methods exist for the preparation of 1-indanone (B140024) derivatives. nih.govbeilstein-journals.orgresearchgate.net A common and effective strategy is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides. nih.govresearchgate.net For the target molecule, a precursor such as 3-(2-halo-3-aminophenyl)propanoic acid could be envisioned, which upon cyclization would yield a 7-amino-1-indanone derivative. This amino group can then be converted into a halide (e.g., bromo or iodo) via a Sandmeyer reaction, providing a reactive handle for the subsequent coupling step. researchgate.net
Another powerful method for constructing the 3-phenyl-1-indanone (B102786) scaffold is the Nazarov cyclization of chalcone (B49325) derivatives. nih.govbeilstein-journals.org This electrocyclic reaction, often catalyzed by acids, can efficiently form the five-membered ring of the indanone system. nih.gov
The second key precursor, N-phenylpiperazine, is commercially available or can be synthesized through methods such as the N-arylation of piperazine (B1678402).
Advanced functional group interconversions are essential for optimizing the synthesis. These transformations allow for the strategic manipulation of chemical functionalities to facilitate key reactions or introduce desired structural motifs. For instance, converting an amino group on the indanone ring to a halide is a crucial interconversion that activates the ring for the subsequent C-N bond formation. researchgate.net
Key Coupling Reactions for Indanone and N-Phenylpiperazine Moiety Assembly
The central transformation in the synthesis of this compound is the formation of the C-N bond between the indanone C-7 position and the piperazine nitrogen. The Buchwald-Hartwig amination is a premier palladium-catalyzed cross-coupling reaction for this purpose. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is highly versatile, tolerates a wide range of functional groups, and has been extensively used to form C-N bonds with aryl halides. wikipedia.orgacs.org
The reaction would involve coupling a 7-halo-3-phenyl-1-indanone intermediate with N-phenylpiperazine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the reaction's efficiency and has evolved over several "generations" of catalyst systems to expand the substrate scope and achieve milder reaction conditions. wikipedia.orgnih.gov
An alternative, though often harsher, method is nucleophilic aromatic substitution (SNAr). researchgate.netnih.govfishersci.selibretexts.org This reaction typically requires the aromatic ring to be activated by strong electron-withdrawing groups and may not be as efficient or general as the palladium-catalyzed approach for this specific substrate. fishersci.selibretexts.org
Table 1: Comparison of Potential Coupling Reactions
| Reaction | Catalyst/Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu) | Inert solvent (e.g., Toluene), 80-110 °C | High functional group tolerance, broad scope, generally high yields. wikipedia.orgnih.gov | Cost of catalyst/ligand, sensitivity to air/moisture. |
| Nucleophilic Aromatic Substitution (SNAr) | Strong base (e.g., K₂CO₃), Nucleophile | Polar aprotic solvent (e.g., DMSO, DMF), High temperatures | Metal-free, inexpensive reagents. | Requires activated aryl halide, often harsh conditions, limited scope. fishersci.selibretexts.org |
Stereoselective Synthesis and Enantiomeric Purity Assessment of this compound
The phenyl group at the C-3 position of the indanone core creates a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). Controlling this stereochemistry is crucial in medicinal chemistry. Enantioselective synthesis aims to produce predominantly one enantiomer.
A powerful strategy for achieving this is through rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone derivatives. organic-chemistry.orgacs.org Using a chiral phosphine ligand, such as MonoPhos, can induce high enantioselectivity, providing access to enantioenriched 3-aryl-1-indanone derivatives in high yields and with excellent enantiomeric excess (ee). organic-chemistry.org Another approach is the asymmetric transfer hydrogenation of racemic 3-aryl-indanones, which can achieve a kinetic resolution, separating the enantiomers by selectively reducing one over the other. rsc.org
Once the chiral compound is synthesized, its enantiomeric purity must be assessed. The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC). rsc.orgnih.govmdpi.comchiralpedia.com This technique uses a chiral stationary phase that interacts differently with each enantiomer, causing them to separate and elute at different times. Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents, which form transient diastereomeric complexes that can be distinguished by NMR.
Process Intensification and Scalability Considerations for this compound Production
Translating a laboratory synthesis to large-scale industrial production requires careful consideration of scalability, safety, and efficiency. Process intensification is a key strategy in modern pharmaceutical manufacturing that aims to develop smaller, safer, and more energy-efficient processes. pharmafeatures.compharmasalmanac.commdpi.comblazingprojects.com
For the synthesis of this compound, transitioning from traditional batch reactors to continuous flow chemistry could offer significant advantages. pharmasalmanac.commdpi.com Flow reactors provide superior mixing and heat transfer, allowing for better control over reaction parameters, which can lead to higher yields, improved safety, and more consistent product quality. pharmasalmanac.com This is particularly beneficial for potentially hazardous or highly exothermic reactions. pharmasalmanac.com The use of microreactors is another aspect of process intensification that can enhance reaction efficiency and safety. blazingprojects.com
Scalability of the key coupling step (e.g., Buchwald-Hartwig amination) would involve optimizing catalyst loading, reaction time, and purification methods to ensure the process is economically viable and environmentally sustainable. mdpi.comnumberanalytics.com Reducing the amount of solvent and waste (improving the E-factor) is a primary goal in green chemistry and is aligned with process intensification principles. pharmafeatures.commdpi.com
Derivatization Strategies and Analog Library Generation from this compound
Derivatization of a lead compound is a fundamental strategy in medicinal chemistry to explore structure-activity relationships (SAR) and optimize properties. rsc.orgresearchgate.netnih.gov The this compound scaffold offers multiple sites for modification, including the indanone core, the N-phenylpiperazine moiety, and the C-3 phenyl group.
Systematic Modifications of the Phenyl Substituent at the Indanone C-3 Position
The phenyl group at the C-3 position is a prime target for systematic modification to probe its influence on biological activity. An analog library can be generated by introducing a variety of substituents with different electronic and steric properties onto this ring.
This is most efficiently achieved by utilizing substituted precursors in the synthesis of the indanone core. For example, in a Nazarov cyclization approach, a series of chalcones can be prepared from substituted benzaldehydes and an appropriate ketone. nih.govbeilstein-journals.org Cyclization of these substituted chalcones would then yield a library of 3-aryl-1-indanones, each bearing a different substituent on the C-3 phenyl ring. These intermediates can then be carried through the subsequent steps to produce the final target analogs.
Alternatively, direct functionalization of the C-3 phenyl ring via electrophilic aromatic substitution is possible, although regioselectivity could be a challenge. The table below outlines potential modifications and the synthetic precursors that could be used.
Table 2: Examples of C-3 Phenyl Ring Modifications and Synthetic Precursors
| Substituent (X) on C-3 Phenyl Ring | Corresponding Benzaldehyde Precursor | Electronic Effect | Potential Rationale for Modification |
|---|---|---|---|
| -H (Unsubstituted) | Benzaldehyde | Neutral | Baseline compound for SAR studies. |
| 4-OCH₃ (Methoxy) | 4-Methoxybenzaldehyde | Electron-donating | Improve metabolic stability, alter binding interactions. |
| 4-Cl (Chloro) | 4-Chlorobenzaldehyde | Electron-withdrawing, Halogen bond donor | Enhance binding affinity, modulate lipophilicity. |
| 4-F (Fluoro) | 4-Fluorobenzaldehyde | Weakly electron-withdrawing | Block metabolic oxidation, improve bioavailability. |
| 4-CF₃ (Trifluoromethyl) | 4-(Trifluoromethyl)benzaldehyde | Strongly electron-withdrawing | Increase lipophilicity and metabolic stability. |
| 3,4-diCl (Dichloro) | 3,4-Dichlorobenzaldehyde | Electron-withdrawing | Explore steric and electronic effects on binding pocket. |
Structural Variations on the Piperazine Ring and its N-Phenyl Substituent
The chemical structure of this compound offers numerous possibilities for structural modification, particularly at the piperazine ring and its N-phenyl substituent. These modifications are instrumental in exploring the structure-activity relationships (SAR) of this class of compounds. Synthetic strategies for introducing these variations typically involve the preparation of diverse N-arylpiperazines followed by their coupling to the indanone core.
A common and versatile method for the synthesis of N-arylpiperazines involves the reaction of anilines with bis(2-chloroethyl)amine (B1207034) or its derivatives. This approach allows for the introduction of a wide array of substituents on the aniline (B41778) ring, which will ultimately become the N-phenyl substituent of the piperazine moiety. The reaction conditions can be tailored to accommodate various functional groups on the aniline, providing access to a diverse library of N-arylpiperazines. For instance, anilines bearing electron-donating or electron-withdrawing groups can be used to modulate the electronic properties of the N-phenyl ring.
Another powerful method for the synthesis of N-arylpiperazines is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orglibretexts.orgorganic-chemistry.org This cross-coupling reaction allows for the formation of the C-N bond between an aryl halide (or triflate) and piperazine. This methodology is known for its broad substrate scope and functional group tolerance. By employing a variety of substituted aryl halides, a wide range of N-arylpiperazines with different substitution patterns can be synthesized. For example, aryl halides with substituents at the ortho, meta, or para positions can be used to probe the steric and electronic requirements of the binding pocket of a potential biological target.
The following table summarizes some of the possible structural variations on the N-phenyl substituent of the piperazine ring and the general synthetic methods that can be employed.
| R-Group on N-Phenyl Ring | Potential Synthetic Method | Precursor |
| Alkoxy (e.g., -OCH₃) | Reaction of methoxyaniline with bis(2-chloroethyl)amine | 4-Methoxyaniline |
| Halogen (e.g., -F, -Cl, -Br) | Buchwald-Hartwig amination of a halo-substituted aryl halide with piperazine | 1-Bromo-4-fluorobenzene |
| Alkyl (e.g., -CH₃) | Reaction of toluidine with bis(2-chloroethyl)amine | 4-Methylaniline |
| Nitro (-NO₂) | Buchwald-Hartwig amination of a nitro-substituted aryl halide with piperazine | 1-Chloro-4-nitrobenzene |
| Cyano (-CN) | Reaction of aminobenzonitrile with bis(2-chloroethyl)amine | 4-Aminobenzonitrile |
Furthermore, modifications can also be made to the piperazine ring itself, for instance, by introducing substituents at the C2 or C3 positions of the piperazine. The synthesis of such chiral N-arylpiperazines can be achieved by introducing a chiral substituent during the formation of the piperazine ring. google.com
Functionalization and Diversification of the Indanone Core of this compound
The indanone core of this compound provides another avenue for structural diversification. The presence of a carbonyl group and adjacent active methylene (B1212753) hydrogens allows for a variety of chemical transformations to introduce new functional groups and build more complex molecular architectures. nih.gov
One of the most common functionalization strategies for 1-indanones is the reaction at the α-position (C2 position) to the carbonyl group. The methylene protons at this position are acidic and can be removed by a base to generate an enolate, which can then react with various electrophiles. For example, alkylation of the enolate with alkyl halides can introduce alkyl chains of varying lengths and branching. This can be useful for exploring the impact of steric bulk on the biological activity of the molecule.
Aldol condensation is another important reaction for the functionalization of the indanone core. The enolate of the indanone can react with aldehydes or ketones to form β-hydroxy carbonyl compounds, which can be subsequently dehydrated to yield α,β-unsaturated derivatives (benzylidene compounds). This strategy has been employed in the synthesis of various biologically active indanone derivatives. nih.gov
The carbonyl group itself can also be a site for modification. For instance, it can be reduced to a hydroxyl group to form the corresponding indanol derivative. Alternatively, it can react with Grignard reagents or other organometallic compounds to introduce new carbon substituents at the C1 position.
The following table provides examples of functionalization reactions that can be performed on the indanone core of a 3-phenyl-1-indanone scaffold.
| Reaction Type | Reagents and Conditions | Functionalized Product |
| α-Alkylation | 1. Base (e.g., LDA, NaH) 2. Alkyl halide (e.g., CH₃I, C₂H₅Br) | 2-Alkyl-3-phenyl-1-indanone |
| Aldol Condensation | Aldehyde (e.g., benzaldehyde), Base (e.g., NaOH, KOH) | 2-Benzylidene-3-phenyl-1-indanone |
| Reduction of Carbonyl | Reducing agent (e.g., NaBH₄, LiAlH₄) | 3-Phenyl-1-indanol |
| Grignard Reaction | Grignard reagent (e.g., CH₃MgBr), followed by workup | 1-Methyl-3-phenyl-1-indanol |
| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile), Base (e.g., piperidine) | 2-(Dicyanomethylene)-3-phenyl-1-indanone |
These functionalization strategies allow for the systematic modification of the indanone core, leading to the generation of a diverse library of compounds for further investigation.
Synthesis of Isotopically Labeled this compound for Advanced Mechanistic Studies
Isotopically labeled compounds are invaluable tools in medicinal chemistry and drug metabolism studies. The incorporation of stable isotopes, such as deuterium (B1214612) (²H or D), into a drug candidate can provide crucial information about its metabolic fate, reaction mechanisms, and pharmacokinetic properties. clearsynth.comchem-station.com The synthesis of an isotopically labeled version of this compound would be highly beneficial for advanced mechanistic studies.
One common strategy for deuterium labeling is hydrogen isotope exchange (HIE). This can be achieved under acidic or basic conditions, or through transition metal catalysis. For this compound, the acidic protons at the C2 position of the indanone core are potential sites for deuteration via base-catalyzed exchange using a deuterated solvent like methanol-d₄ or D₂O in the presence of a base.
Catalytic methods can also be employed for more specific and efficient deuterium incorporation. For example, iridium-catalyzed HIE can be used to label specific C-H bonds. nih.gov Furthermore, photochemical methods for deuterium labeling are emerging as a mild and selective alternative. rsc.org
Another approach to isotopic labeling is to introduce the isotope during the synthesis of the molecule. This can be achieved by using a labeled starting material. For instance, a deuterated version of 4-phenylpiperazine could be synthesized and then coupled to the 7-halo-3-phenyl-1-indanone intermediate. Alternatively, deuterated reagents could be used in the synthesis of the indanone core itself.
The following table outlines potential strategies for the synthesis of isotopically labeled this compound.
| Labeling Position | Proposed Method | Labeled Reagent/Catalyst |
| C2 of Indanone Core | Base-catalyzed Hydrogen Isotope Exchange | Deuterated solvent (e.g., MeOD, D₂O) and base |
| Aromatic Rings | Transition Metal-Catalyzed Hydrogen Isotope Exchange | Iridium or Ruthenium catalyst with D₂ gas or a deuterated solvent |
| Piperazine Ring | Synthesis from labeled precursors | Deuterated 4-phenylpiperazine |
| Phenyl Ring of Indanone | Synthesis from labeled precursors | Deuterated phenylboronic acid (in a Suzuki coupling approach to the indanone) |
The choice of labeling strategy will depend on the desired position of the isotope and the specific research question being addressed. These isotopically labeled analogues can then be used in a variety of studies, including metabolic stability assays, pharmacokinetic studies, and mechanistic investigations of the compound's biological activity.
Advanced Structural Elucidation and Conformational Analysis of 3 Phenyl 7 4 Phenylpiperazino 1 Indanone
Single-Crystal X-ray Diffraction Studies for Solid-State Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal information on the bond lengths, bond angles, and torsional angles of 3-Phenyl-7-(4-phenylpiperazino)-1-indanone, revealing its preferred conformation in the solid state.
The analysis would precisely define the stereochemistry at the chiral center (C3) of the indanone ring. Furthermore, it would establish the conformation of the five-membered ring of the indanone moiety, which can adopt an envelope or twist conformation. The orientation of the phenyl substituent at C3 relative to the indanone core would be determined, as would the conformation of the piperazine (B1678402) ring, which typically adopts a chair conformation. The analysis also reveals intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, which govern the crystal packing. While specific crystallographic data for the title compound is not publicly available, an illustrative set of potential parameters, based on similar organic molecules, is presented in Table 1.
| Parameter | Illustrative Value |
|---|---|
| Chemical Formula | C25H24N2O |
| Formula Weight | 368.47 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.60 Å |
| b (Å) | 8.47 Å |
| c (Å) | 14.90 Å |
| β (°) | 97.43° |
| Volume (Å3) | 1325 Å3 |
| Z (molecules/unit cell) | 4 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Solution-State Conformation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR would confirm the connectivity of the molecular framework. The ¹H NMR spectrum would show distinct signals for the aromatic protons on the indanone and the two phenyl rings, as well as signals for the aliphatic protons of the indanone five-membered ring and the piperazine ring. The integration of these signals would correspond to the number of protons in each environment. Similarly, the ¹³C NMR spectrum would display a unique resonance for each carbon atom in the molecule, confirming the presence of the carbonyl group (~190-200 ppm), aromatic carbons (~110-150 ppm), and aliphatic carbons (~30-60 ppm).
Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are essential for determining the spatial proximity of protons that are not directly connected through bonds. These experiments detect through-space dipolar couplings, providing crucial insights into the solution-state conformation and the relative orientation of the different molecular fragments.
For this compound, key NOE/ROE correlations would be expected between:
The proton at C3 of the indanone ring and the ortho-protons of its attached phenyl group.
The protons of the phenylpiperazino moiety and the aromatic protons at positions 6 and 8 of the indanone ring, confirming the connectivity and spatial arrangement.
Protons across the piperazine ring (e.g., between axial and equatorial protons), which helps to define its chair conformation.
These spatial correlations are critical for building a three-dimensional model of the molecule as it exists in solution.
The phenylpiperazine moiety of the molecule is not static and can undergo conformational exchange processes that can be studied using dynamic NMR (DNMR) spectroscopy. By recording NMR spectra at various temperatures, it is possible to observe changes in the lineshapes of signals corresponding to protons that are exchanging between different chemical environments. nih.govrsc.org
Two primary dynamic processes are anticipated:
Piperazine Ring Inversion: The piperazine ring typically exists in a chair conformation, which can invert to an alternative chair form. At low temperatures, where this inversion is slow on the NMR timescale, the axial and equatorial protons on the piperazine ring would be distinct and show separate signals. As the temperature increases, the rate of inversion increases, leading to the broadening of these signals until they coalesce into a single, time-averaged signal at the coalescence temperature (Tc).
Restricted Rotation: Rotation around the N-C bond connecting the piperazine nitrogen to the indanone aromatic ring may be restricted. This can lead to distinct signals for protons near the bond at low temperatures.
The activation energy (ΔG‡) for these conformational changes can be calculated from the coalescence temperature, providing quantitative information about the energy barriers to these dynamic processes. nih.gov
| Dynamic Process | Coalescence Temperature (Tc) | Activation Energy (ΔG‡) |
|---|---|---|
| Piperazine Ring Inversion | ~280 K | ~58 kJ/mol |
| N-Aryl Bond Rotation | ~320 K | ~65 kJ/mol |
Vibrational Spectroscopy (Raman, FT-IR) for Functional Group Signatures and Molecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. xml-journal.net The combined use of both techniques offers a more complete vibrational analysis, as some modes that are weak in IR may be strong in Raman, and vice-versa.
For this compound, the spectra would be dominated by several key vibrational signatures. The most prominent feature in the FT-IR spectrum would be the strong absorption band corresponding to the stretching vibration of the indanone carbonyl group (C=O). usm.mychegg.com The aromatic rings would give rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching modes of the indanone and piperazine rings would appear in the 2800-3000 cm⁻¹ range. C-N stretching vibrations associated with the piperazine amine would also be identifiable.
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm-1) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| C-H Stretch (Aromatic) | Aryl C-H | 3100-3000 | Medium | Strong |
| C-H Stretch (Aliphatic) | Indanone & Piperazine CH2 | 3000-2850 | Medium | Medium |
| C=O Stretch | Indanone Ketone | 1725-1705 | Strong | Medium |
| C=C Stretch (Aromatic) | Aryl C=C | 1600, 1580, 1500, 1450 | Medium-Strong | Strong |
| C-N Stretch | Piperazine C-N | 1250-1180 | Medium | Weak |
Circular Dichroism Spectroscopy for Chiral this compound Enantiomers
The presence of a stereocenter at the C3 position means that this compound can exist as a pair of enantiomers, (R) and (S). Circular Dichroism (CD) spectroscopy is an essential technique for studying such chiral molecules. youtube.com It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. While a racemic mixture (a 50:50 mix of both enantiomers) is CD-silent, each pure enantiomer will produce a CD spectrum that is equal in magnitude but opposite in sign to its mirror image.
The CD spectrum is sensitive to the spatial arrangement of the chromophores within the molecule. In this case, the chromophores are the phenyl-substituted indanone system and the phenylpiperazine moiety. The electronic transitions of these groups (e.g., π→π* transitions of the aromatic rings and n→π* transition of the carbonyl group) will give rise to characteristic positive or negative bands in the CD spectrum, known as Cotton effects. rsc.org The sign and magnitude of these Cotton effects are diagnostic of the absolute configuration ((R) or (S)) at the C3 chiral center. Theoretical calculations can be used to predict the CD spectrum for each enantiomer, and by comparing the predicted spectrum with the experimental one, the absolute configuration of the synthesized compound can be assigned.
High-Resolution Mass Spectrometry and Detailed Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, are used to probe the compound's structure and connectivity.
Under electrospray ionization (ESI) conditions, the molecule would likely be observed as the protonated species [M+H]⁺. The fragmentation of this ion would proceed through characteristic pathways involving the weakest bonds. Based on the structures of similar phenylpiperazine and indanone compounds, the fragmentation is expected to involve cleavages within the piperazine ring and the bond connecting it to the indanone core. xml-journal.netresearchgate.netnih.gov
A plausible fragmentation pathway would include:
Cleavage of the piperazine ring, leading to characteristic fragment ions at m/z 119, 70, and 56. xml-journal.net
Loss of the entire phenylpiperazine group as a neutral molecule or radical, resulting in an ion corresponding to the 3-phenyl-1-indanone (B102786) fragment.
Subsequent fragmentation of the indanone core, for example, through the loss of carbon monoxide (CO).
| m/z (Illustrative) | Proposed Formula | Proposed Origin |
|---|---|---|
| 369.20 | [C25H25N2O]+ | Protonated Molecular Ion [M+H]+ |
| 207.08 | [C15H11O]+ | [M+H - C10H14N2]+ (Loss of phenylpiperazine) |
| 179.07 | [C14H11]+ | [M+H - C10H14N2 - CO]+ (Loss of phenylpiperazine and CO) |
| 162.13 | [C10H16N2]+ | Protonated Phenylpiperazine Fragment |
| 119.07 | [C8H9N]+ | Characteristic Phenylpiperazine Fragment |
Computational Chemistry and Molecular Modeling of 3 Phenyl 7 4 Phenylpiperazino 1 Indanone
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Detailed quantum chemical calculations are necessary to elucidate the electronic structure and predict the reactivity of 3-Phenyl-7-(4-phenylpiperazino)-1-indanone.
A thorough investigation using Density Functional Theory (DFT) would be required to determine the optimized molecular geometry, bond lengths, bond angles, and electronic properties such as HOMO-LUMO energy gap, electron density distribution, and molecular electrostatic potential. Without such a study, no data on these properties can be provided.
The theoretical prediction of spectroscopic properties for this compound has not been reported. To generate this information, computational methods such as GIAO (Gauge-Including Atomic Orbital) for NMR chemical shifts and Time-Dependent DFT (TD-DFT) for UV-Vis and Circular Dichroism (CD) spectra would need to be employed.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
No molecular dynamics (MD) simulation studies have been published for this compound. Such simulations would be essential to explore the conformational landscape of the molecule, understand its flexibility, and investigate the influence of different solvent environments on its structure and behavior.
Molecular Docking and Theoretical Binding Affinity Predictions with Potential Biological Targets (Purely Theoretical Investigations)
While the indanone and phenylpiperazine scaffolds are present in many biologically active molecules, specific molecular docking and theoretical binding affinity predictions for this compound against any biological target are not available in the literature.
A theoretical investigation into the interaction of this compound with specific protein targets would require the selection of relevant receptors or enzymes, followed by molecular docking simulations to predict binding modes and key interactions. This research has not yet been conducted or published.
The development of a pharmacophore model based on the chemical features of this compound has not been reported. Such a model would be instrumental in virtual screening campaigns to identify other molecules with similar potential biological activities, but the foundational work for this specific compound is not present in the current body of scientific literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs (Focused on In Vitro Molecular Activity)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov In the context of drug discovery and development, QSAR studies are instrumental in predicting the activity of novel molecules, thereby prioritizing the synthesis of compounds with enhanced potency and saving significant time and resources. nih.govelsevierpure.com For analogs of this compound, QSAR models can provide valuable insights into the structural features that govern their in vitro molecular activity.
Molecular Descriptor Calculation and Feature Selection
The foundation of a robust QSAR model lies in the accurate representation of molecular structures through a set of numerical values known as molecular descriptors. elsevierpure.com These descriptors quantify various aspects of a molecule's physicochemical properties. For a series of this compound analogs, a diverse range of descriptors would be calculated to capture their structural variations. These can be broadly categorized as:
Constitutional Descriptors: These are the most straightforward descriptors and include counts of atoms, bonds, rings, and molecular weight.
Topological Descriptors: These descriptors describe the connectivity of atoms within a molecule, providing information about its size, shape, and branching.
Geometrical Descriptors: Also known as 3D descriptors, these are calculated from the three-dimensional coordinates of the atoms and include information about the molecule's surface area, volume, and shape.
Physicochemical Descriptors: These descriptors are related to the physicochemical properties of the molecule, such as lipophilicity (logP), molar refractivity, and polarizability.
Electronic Descriptors: These descriptors are derived from quantum chemical calculations and provide insights into the electronic properties of the molecule, such as dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
Once a large pool of descriptors is calculated for the series of analogs, the next crucial step is feature selection. elsevierpure.com The goal of feature selection is to identify a subset of descriptors that are most relevant to the biological activity being modeled, while eliminating redundant or irrelevant ones. elsevierpure.com This process helps to prevent overfitting of the model and improves its predictive power. elsevierpure.com Various feature selection techniques can be employed, including:
Genetic Algorithms: These are optimization algorithms inspired by the process of natural selection.
Forward Selection and Backward Elimination: These are stepwise methods where descriptors are iteratively added or removed from the model based on a predefined statistical criterion. elsevierpure.com
Stepwise Regression: A combination of forward selection and backward elimination. elsevierpure.com
Swarm Intelligence Optimizations: Techniques like ant colony optimization and particle swarm optimization are also utilized in QSAR studies for feature selection. elsevierpure.com
The following table provides examples of molecular descriptors that would be relevant for QSAR modeling of this compound analogs.
| Descriptor Category | Example Descriptors | Description |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Atom Count | The total number of atoms in the molecule. | |
| Topological | Wiener Index | A distance-based topological index that reflects the branching of the molecule. |
| Kier & Hall Shape Indices | Descriptors that quantify the shape of the molecule based on its connectivity. | |
| Geometrical | Molecular Surface Area (MSA) | The total surface area of the molecule. |
| Molecular Volume | The volume occupied by the molecule. | |
| Physicochemical | LogP | A measure of the molecule's lipophilicity or hydrophobicity. |
| Molar Refractivity (MR) | A measure of the molecule's polarizability and volume. | |
| Electronic | Dipole Moment | A measure of the separation of positive and negative charges in the molecule. |
| HOMO/LUMO Energies | The energies of the highest occupied and lowest unoccupied molecular orbitals, which are related to the molecule's reactivity. nih.gov |
Development and Validation of Predictive Models for In Vitro Biological Assay Data (e.g., binding constants, enzyme inhibition kinetics)
Following the selection of the most informative descriptors, a predictive QSAR model is developed to establish a mathematical relationship between these descriptors and the in vitro biological activity of the this compound analogs. The biological activity data, such as binding constants (e.g., Ki, IC50) or enzyme inhibition kinetic parameters (e.g., Km, Vmax), serves as the dependent variable in the model.
Several statistical and machine learning methods can be used to build the QSAR model:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the descriptors and the biological activity.
Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. nih.gov
Artificial Neural Networks (ANN): These are machine learning models inspired by the structure and function of biological neural networks, capable of modeling complex non-linear relationships.
Support Vector Machines (SVM): A powerful machine learning technique that can be used for both classification and regression tasks.
Random Forest: An ensemble learning method that constructs a multitude of decision trees and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. nih.gov
The predictive performance of the developed QSAR model must be rigorously validated to ensure its reliability and robustness. This is typically achieved through both internal and external validation techniques.
Internal Validation: This involves assessing the model's performance on the same dataset that was used for its development. Common internal validation methods include:
Leave-One-Out (LOO) Cross-Validation: In this method, one compound is removed from the dataset, the model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset.
Leave-N-Out Cross-Validation: Similar to LOO, but N compounds are left out at each iteration.
Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. A low correlation coefficient for the randomized model indicates that the original model is not due to chance correlation.
External Validation: This is considered the most stringent test of a model's predictive ability. The original dataset is split into a training set (used to build the model) and a test set (used to evaluate the model's performance on new data). The model's ability to accurately predict the activity of the compounds in the test set is a measure of its external predictability.
The statistical quality of the QSAR models is assessed using various parameters, as illustrated in the table below.
| Validation Parameter | Symbol | Description | Acceptable Value |
| Coefficient of Determination | R² | A measure of the goodness of fit of the model to the training set data. | > 0.6 |
| Cross-validated Coefficient of Determination | Q² | A measure of the model's internal predictive ability. | > 0.5 |
| Predicted R² for the Test Set | R²_pred | A measure of the model's external predictive ability. | > 0.5 |
| Root Mean Square Error of Prediction | RMSEP | A measure of the average prediction error for the test set. | As low as possible |
For instance, a QSAR study on a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase utilized the magnitude of the dipole moment and the HOMO energy as significant descriptors. nih.gov This suggests that for analogs of this compound, these electronic properties could also play a crucial role in their biological activity.
Molecular and Cellular Mechanism of Action Studies of 3 Phenyl 7 4 Phenylpiperazino 1 Indanone Preclinical, in Vitro Focus
Receptor Binding and Ligand Displacement Assays for Target Identification
To identify the molecular targets of 3-Phenyl-7-(4-phenylpiperazino)-1-indanone, receptor binding and ligand displacement assays would be essential. These studies provide foundational information about the compound's affinity and selectivity for various receptors.
Determination of Equilibrium Binding Parameters (Kd, Ki, Bmax) with Defined Receptors
Equilibrium binding studies are performed to quantify the interaction between a ligand (in this case, this compound) and a receptor. The key parameters determined are:
Kd (Equilibrium Dissociation Constant): This represents the concentration of the ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.
Ki (Inhibition Constant): This value indicates the affinity of a competing ligand. It is determined in competition binding assays where the compound of interest displaces a known radiolabeled ligand.
Bmax (Maximum Binding Capacity): This parameter reflects the total concentration of receptor sites in the tissue or cell preparation.
A hypothetical data table for such a study is presented below.
| Receptor Subtype | Kd (nM) | Ki (nM) | Bmax (fmol/mg protein) |
| Receptor A | Data Not Available | Data Not Available | Data Not Available |
| Receptor B | Data Not Available | Data Not Available | Data Not Available |
| Receptor C | Data Not Available | Data Not Available | Data Not Available |
Competition Binding Profiling Against Established Ligands
Competition binding assays are crucial for determining a compound's selectivity profile. In these experiments, this compound would be tested for its ability to displace a panel of known, selective radioligands from their respective receptors. The results would reveal which receptor families the compound interacts with and with what relative affinity.
A sample representation of competition binding data is shown in the table below.
| Receptor Target | Radioligand | Ki (nM) of this compound |
| Dopamine D2 | [3H]Spiperone | Data Not Available |
| Serotonin 5-HT2A | [3H]Ketanserin | Data Not Available |
| Adrenergic α1 | [3H]Prazosin | Data Not Available |
Enzyme Inhibition and Activation Studies
To investigate whether this compound acts by modulating enzyme activity, a series of enzyme inhibition and activation studies would be necessary.
Determination of Enzyme Kinetic Parameters (IC50, Ki, Vmax, Km)
These studies quantify the effect of the compound on the rate of an enzyme-catalyzed reaction. The key parameters are:
IC50 (Half-maximal Inhibitory Concentration): The concentration of the compound that inhibits the enzyme's activity by 50%.
Ki (Inhibition Constant): Provides a more absolute measure of inhibitor potency.
Vmax (Maximum Reaction Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
Km (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vmax.
A hypothetical data table for enzyme kinetic parameters is provided below.
| Enzyme Target | IC50 (µM) | Ki (µM) | Effect on Vmax | Effect on Km |
| Enzyme X | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Enzyme Y | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Elucidation of Inhibition Mechanisms (e.g., competitive, non-competitive, uncompetitive)
By systematically varying the concentrations of both the substrate and this compound, the mechanism of enzyme inhibition can be determined. This is often visualized using Lineweaver-Burk or other graphical analyses.
Competitive Inhibition: The inhibitor binds to the same active site as the substrate.
Non-competitive Inhibition: The inhibitor binds to an allosteric site, affecting the enzyme's conformation and activity regardless of substrate binding.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.
Cellular Assays for Investigating Intracellular Signaling Pathways Modulated by this compound
Cellular assays are essential to understand how receptor binding or enzyme modulation by this compound translates into a functional cellular response. These assays can measure changes in second messengers (e.g., cAMP, Ca2+), protein phosphorylation cascades (e.g., MAPK/ERK pathway), or gene expression. For example, if the compound binds to a G-protein coupled receptor, assays could measure the resulting increase or decrease in intracellular cyclic AMP levels.
A summary of potential cellular assay findings is outlined in the table below.
| Cell Line | Signaling Pathway | Measured Effect | Potency (EC50/IC50) |
| Cell Line A (expressing Receptor A) | cAMP Accumulation | Data Not Available | Data Not Available |
| Cell Line B (expressing Enzyme X) | Substrate Z Phosphorylation | Data Not Available | Data Not Available |
Reporter Gene Assays for Transcriptional Activity
No studies have been published that utilize reporter gene assays to investigate the influence of this compound on the transcriptional activity of specific genes or signaling pathways. Such assays are crucial for determining if a compound activates or inhibits transcription factors and their downstream targets.
Quantification of Second Messengers and Calcium Flux
There is no available data on the effects of this compound on the levels of intracellular second messengers, such as cyclic AMP (cAMP) or inositol (B14025) phosphates. Furthermore, investigations into its potential to induce or inhibit calcium flux, a critical component of many cellular signaling cascades, have not been reported.
Analysis of Protein Phosphorylation and Expression via Immunochemical Techniques
The impact of this compound on protein phosphorylation and expression levels has not been characterized. Techniques such as Western blotting or ELISA, which are standard for assessing changes in protein status, have not been applied to this compound in any published research.
Cellular Permeability and Efflux Mechanism Investigations of this compound in In Vitro Cell Models
Direct studies on the cellular permeability and potential efflux of this compound are not present in the scientific literature. However, research on the broader class of phenylpiperazine derivatives has indicated that some of these compounds can act as permeation enhancers. For instance, 1-phenylpiperazine (B188723) has been shown to increase the permeability of epithelial cell monolayers. This suggests a potential, though unconfirmed, mechanism by which this compound might traverse cellular membranes. It is important to emphasize that this is a hypothesis based on a shared chemical moiety and has not been experimentally verified for this specific compound.
Omics-Based Approaches (Transcriptomics, Proteomics, Metabolomics) for Profiling Cellular Responses to this compound
There are no published studies that have employed omics-based approaches to profile the global cellular responses to this compound. Transcriptomic, proteomic, and metabolomic analyses would provide a comprehensive, unbiased view of the cellular pathways and processes affected by this compound, but such data is currently unavailable.
An in-depth analysis of the structure-activity and structure-mechanism relationships (SAR/SMR) of analogs related to this compound reveals a nuanced interplay between molecular architecture and biological function. Although direct SAR studies on this specific compound are limited in publicly available literature, a comprehensive understanding can be constructed by examining research on its core components: the 3-phenyl-1-indanone (B102786) scaffold and the N-phenylpiperazine moiety. These studies provide critical insights into how structural modifications influence in vitro binding affinity and enzymatic activity.
Preclinical Metabolic Studies and Biotransformation of 3 Phenyl 7 4 Phenylpiperazino 1 Indanone in Vitro and Animal Models
In Vitro Inhibition and Induction Potential of 3-Phenyl-7-(4-phenylpiperazino)-1-indanone on Drug-Metabolizing Enzymes
Without specific experimental results from in vitro and animal model studies for this particular compound, any attempt to generate content for the requested sections would be speculative and would not meet the required standards of scientific accuracy.
Chemical Reactivity, Stability, and Advanced Formulation Considerations for Academic Research of 3 Phenyl 7 4 Phenylpiperazino 1 Indanone
Investigation of Degradation Pathways and Stability Under Varied Environmental Conditions (pH, Light Exposure, Temperature)
Detailed experimental studies specifically investigating the degradation pathways of 3-Phenyl-7-(4-phenylpiperazino)-1-indanone under varied pH, light, and temperature conditions are not extensively available in peer-reviewed literature. However, general stability information can be inferred from material safety data. For optimal stability, it is recommended to store the compound in a cool, dry, and well-ventilated area in a tightly sealed container. matrixscientific.com The compound's structure, containing an indanone core, a phenyl group, and a phenylpiperazine moiety, suggests potential susceptibility to degradation under harsh acidic or basic conditions, which could lead to hydrolysis or other reactions. Exposure to strong light or elevated temperatures may also promote degradation, though specific pathways and products have not been characterized.
Reactivity Profile with Common Laboratory Reagents, Solvents, and Buffers
The reactivity profile of this compound indicates incompatibilities with certain classes of common laboratory reagents. Specifically, it is incompatible with strong oxidizing agents, as well as strong acids and bases. matrixscientific.com Reactions with these substances could lead to the decomposition of the compound. Under fire conditions, hazardous decomposition products include carbon monoxide, carbon dioxide, and nitrogen oxides. matrixscientific.com Caution should be exercised when handling this compound, and it should be used in a chemical fume hood with adequate ventilation. matrixscientific.com
Table 1: Known Incompatibilities of this compound
| Incompatible Substance Class | Potential Outcome |
| Strong Oxidizing Agents | Decomposition |
| Strong Acids | Decomposition |
| Strong Bases | Decomposition |
Photochemistry of this compound
Solid-State Stability and Polymorphism Studies of Crystalline Forms of this compound
There is a lack of published research on the solid-state stability and potential polymorphism of this compound. The solid-state properties of a compound, including its crystalline form, can significantly impact its physical and chemical stability, as well as its dissolution and bioavailability. researchgate.netsolitekpharma.com Without specific studies, the existence of different polymorphs, hydrates, or solvates of this compound remains unknown. A thorough solid-state characterization would be necessary to understand its physical properties and ensure the consistency of the material in research applications. researchgate.net
Solubility and Dissolution Behavior in Relevant Aqueous and Organic Media for Research Applications
Quantitative data on the solubility and dissolution behavior of this compound in various aqueous and organic media are not available in the public domain. Such information is crucial for designing and interpreting in vitro and in vivo experiments. The molecular formula of the compound is C25H24N2O. matrixscientific.com The presence of both aromatic rings and a basic piperazine (B1678402) nitrogen suggests that its solubility will be dependent on the pH of aqueous media and the polarity of organic solvents.
Advanced Analytical Methodologies for the Detection and Quantification of 3 Phenyl 7 4 Phenylpiperazino 1 Indanone in Research Matrices
Development of Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Methods for High-Sensitivity Detection
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of small molecules like 3-Phenyl-7-(4-phenylpiperazino)-1-indanone in intricate biological samples due to its superior sensitivity and selectivity. The development of a robust LC-MS/MS method involves meticulous optimization of both chromatographic separation and mass spectrometric detection parameters.
For the chromatographic separation, a reversed-phase C18 column is typically employed, with a mobile phase consisting of a gradient mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and an aqueous solution containing a modifier like formic acid to ensure efficient ionization. The gradient elution allows for the effective separation of the analyte from endogenous matrix components, minimizing ion suppression.
In the mass spectrometer, an electrospray ionization (ESI) source in positive ion mode is generally optimal for nitrogen-containing compounds like this compound. The detection is performed using Multiple Reaction Monitoring (MRM), which enhances selectivity by monitoring a specific precursor-to-product ion transition. Based on the structure of this compound, a plausible precursor ion [M+H]⁺ would be selected, and collision-induced dissociation would be optimized to identify unique and stable product ions for quantification and confirmation. For the related compound 3-Phenyl-1-indanone (B102786), the molecular ion (m/z 208) is a prominent peak in mass spectra. nist.govnih.gov
Table 1: Representative LC-MS/MS Parameters for Analysis
| Parameter | Value |
| Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion [M+H]⁺ | Specific m/z for the compound |
| Product Ions | Specific m/z for quantifier and qualifier ions |
| Collision Energy | Optimized for fragmentation |
A rigorous validation process is essential to ensure the reliability of the LC-MS/MS method. This validation is conducted in accordance with established scientific guidelines.
Specificity is confirmed by analyzing blank matrix samples (e.g., cell lysate, tissue homogenate) to ensure the absence of interfering peaks at the retention time of the analyte and any internal standard.
Linearity is assessed by preparing calibration curves from spiked matrix samples over a defined concentration range. A linear regression analysis is performed, with an acceptance criterion of a correlation coefficient (r²) of 0.99 or greater.
Accuracy and Precision are determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range, on the same day (intra-day) and on different days (inter-day). The accuracy should be within ±15% of the nominal concentration, and the precision, expressed as the relative standard deviation (RSD), should not exceed 15%.
Table 2: Illustrative Method Validation Performance
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Specificity | No significant interference at the analyte's retention time | Compliant |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.1 ng/mL |
| Intra-day Accuracy (% bias) | ±15% | -5.2% to +8.1% |
| Intra-day Precision (% RSD) | ≤ 15% | 4.5% to 9.8% |
| Inter-day Accuracy (% bias) | ±15% | -7.8% to +6.5% |
| Inter-day Precision (% RSD) | ≤ 15% | 6.2% to 11.3% |
The validated LC-MS/MS method is instrumental in quantifying this compound in various research matrices. In studies involving cultured cells, the assay can determine the concentration of the compound in whole-cell extracts or in subcellular fractions (e.g., cytoplasm, mitochondria, nuclei) to investigate its distribution and target engagement. For in vivo studies, the method is applied to measure compound levels in tissue homogenates (e.g., brain, liver, plasma) from laboratory animals, providing crucial data for pharmacokinetic and pharmacodynamic modeling. Sample preparation typically involves protein precipitation or liquid-liquid extraction to remove proteins and phospholipids (B1166683) that can interfere with the analysis.
Capillary Electrophoresis and High-Performance Chromatographic Techniques for Purity Assessment and Isomeric Separation
High-performance liquid chromatography (HPLC) with UV detection is a primary technique for assessing the purity of newly synthesized batches of this compound. A typical method would utilize a C18 column with gradient elution, and the UV detector would be set to a wavelength where the compound exhibits maximum absorbance. The purity is determined by calculating the peak area percentage of the main compound relative to the total area of all observed peaks.
Capillary electrophoresis (CE) offers an alternative and orthogonal approach for purity analysis. mdpi.com CE separates molecules based on their charge-to-size ratio in an electric field. mdpi.com This technique is particularly useful for identifying impurities that may not be well-resolved by HPLC. For a compound like this compound, which possesses a basic nitrogen atom, capillary zone electrophoresis (CZE) with a low pH buffer would be a suitable mode of separation. nih.gov
Furthermore, the presence of a chiral center at the 3-position of the indanone ring means that this compound can exist as a pair of enantiomers. Chiral HPLC or chiral CE methods are required to separate and quantify these isomers. Chiral HPLC typically employs a stationary phase with a chiral selector, while for chiral CE, a chiral additive is included in the background electrolyte. The development of such methods is critical, as different enantiomers of a compound can exhibit distinct pharmacological activities.
Spectrophotometric and Fluorometric Assay Development for High-Throughput Screening in Research Settings
For high-throughput screening (HTS) applications, where large libraries of compounds are tested for their biological activity, LC-MS/MS can be too slow. bmglabtech.comdrugtargetreview.com Spectrophotometric and fluorometric assays offer a more rapid and cost-effective alternative. drugtargetreview.com
A spectrophotometric assay could be developed based on a chemical reaction that produces a colored product. For instance, methods have been described for the determination of piperazine (B1678402) derivatives through the formation of a colored charge-transfer complex or a colored aminovinylquinone. ekb.egekb.egnih.gov Such a reaction could be adapted to a 96- or 384-well plate format for HTS.
Given that the indanone scaffold can be fluorescent, a fluorometric assay could also be developed. nih.gov The intrinsic fluorescence of this compound could be measured, or its fluorescence could be modulated upon binding to a target protein. Fluorescence-based assays, including fluorescence polarization and Förster resonance energy transfer (FRET), are highly sensitive and commonly used in HTS to identify "hit" compounds from large libraries. drugtargetreview.comnih.gov These assays are designed to be rapid, easily automated, and require minimal sample preparation. bmglabtech.com
Radioligand Binding Assay Development for Quantitative Receptor Occupancy Studies (In Vitro)
Radioligand binding assays are the definitive method for determining the affinity of a compound for a specific receptor in vitro. giffordbioscience.comcreative-bioarray.com These assays are crucial for characterizing the interaction of this compound with its putative molecular target(s). The development of such an assay involves several key steps.
First, a radiolabeled version of the compound or a known ligand for the target receptor is required. The assay is then typically performed using cell membranes or tissue homogenates that express the receptor of interest. creative-bioarray.com
There are two main types of radioligand binding assays:
Saturation assays are used to determine the density of receptors in a given tissue (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. creative-bioarray.comnih.gov This is achieved by incubating the biological preparation with increasing concentrations of the radioligand. creative-bioarray.com
Competition assays are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled compound, such as this compound. giffordbioscience.com In this setup, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. giffordbioscience.com The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to a Ki value.
These assays are fundamental for quantitative receptor occupancy studies, providing a direct measure of the compound's ability to bind to its target, which is a critical parameter in early-stage drug discovery. nih.gov
Conclusion and Future Research Directions for 3 Phenyl 7 4 Phenylpiperazino 1 Indanone
Synthesis of Key Academic Findings on 3-Phenyl-7-(4-phenylpiperazino)-1-indanone
Due to the absence of direct studies, this section presents a synthesis of potential academic findings based on the known properties of the 1-indanone (B140024) and phenylpiperazine scaffolds.
The 1-indanone core is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects. nih.govbeilstein-journals.org Derivatives of 1-indanone have been investigated as inhibitors of various enzymes, such as cyclooxygenase-2 (COX-2), and modulators of receptors. nih.gov The 3-phenyl substitution on the indanone ring can be a critical determinant of biological activity, influencing the molecule's stereochemistry and interaction with biological targets.
The phenylpiperazine moiety is frequently incorporated into compounds targeting the central nervous system (CNS). It is a key component of several approved drugs and clinical candidates with antidepressant, antipsychotic, and anxiolytic properties. Furthermore, phenylpiperazine derivatives have been successfully developed as high-affinity ligands for various receptors and transporters, making them valuable as molecular probes for in vitro and in vivo imaging. nih.govnih.gov
Based on these constituent parts, it can be hypothesized that this compound may possess biological activities relevant to oncology, inflammation, or neuroscience. The combination of the indanone and phenylpiperazine moieties could result in a synergistic effect or a novel pharmacological profile.
Table 1: Potential Research Areas for this compound Based on its Structural Components
| Structural Moiety | Known Biological Activities/Applications | Potential Research Area for the Target Compound |
| 1-Indanone | Anticancer, Anti-inflammatory, Neuroprotective, Enzyme Inhibition | Investigation of cytotoxic effects in cancer cell lines, evaluation of anti-inflammatory properties, assessment of neuroprotective potential in models of neurodegenerative diseases. |
| Phenylpiperazine | CNS activity (antidepressant, antipsychotic), Receptor binding (e.g., serotonin, dopamine), Component of molecular probes | Exploration of binding affinity to CNS receptors, evaluation of psychoactive properties, development as a potential imaging agent. |
Identification of Remaining Academic Questions and Methodological Challenges
The primary academic question surrounding this compound is the complete lack of its synthesis and biological evaluation in the published literature. This presents a significant opportunity for original research.
Key Academic Questions:
Synthesis: What is the most efficient and stereoselective method for the synthesis of this compound?
Biological Activity: Does this compound exhibit any significant biological activity in the areas suggested by its structural motifs (e.g., anticancer, anti-inflammatory, CNS-related)?
Structure-Activity Relationship (SAR): How do modifications to the phenyl rings or the piperazine (B1678402) linker affect its biological activity?
Mechanism of Action: If biologically active, what are the specific molecular targets and mechanisms of action?
Methodological Challenges:
Enantioselective Synthesis: The synthesis of 3-substituted 1-indanones in an enantiomerically pure form can be challenging. figshare.comfigshare.com Developing a stereoselective synthesis for the target compound will be a critical step to enable the evaluation of the individual enantiomers, which may have different biological activities and toxicities.
Functionalization of the Indanone Core: The introduction of the phenylpiperazine moiety at the 7-position of the indanone ring may require specific synthetic strategies to achieve good yields and avoid side reactions. rsc.org
Biological Screening: A broad and systematic biological screening approach will be necessary to identify the potential therapeutic applications of this compound. This will require access to a diverse range of biological assays.
Potential for Further Exploration of this compound as a Molecular Probe or Research Tool
The incorporation of a phenylpiperazine group suggests that this compound could be a valuable molecular probe. Phenylpiperazine derivatives have been successfully utilized in the development of fluorescent probes and positron emission tomography (PET) imaging agents. nih.govnih.govrsc.orgrsc.orgmdpi.comopenmedscience.com
Fluorescent Probes: By attaching a suitable fluorophore to the phenylpiperazine or the indanone core, it may be possible to develop fluorescent probes for biological imaging. rsc.orgrsc.orgnih.gov The phenylpiperazine moiety can act as a targeting group for specific cellular compartments or receptors.
PET Imaging Agents: Radiolabeling of the compound, for instance with fluorine-18 (B77423) or carbon-11, could lead to the development of a novel PET tracer. nih.govnih.govmdpi.comopenmedscience.comfrontiersin.org Given the prevalence of the phenylpiperazine scaffold in CNS-active drugs, a PET agent based on this structure could be useful for imaging neuroreceptors or transporters in the brain.
Further research in this area would involve the synthesis of labeled analogs and their evaluation in preclinical imaging studies.
Broader Implications for Chemical Synthesis, Computational Chemistry, and Mechanistic Biological Research
The exploration of this compound holds broader implications for several scientific disciplines.
Chemical Synthesis: The development of novel and efficient synthetic routes to this and related substituted 1-indanones would contribute to the toolkit of synthetic organic chemists. Overcoming the challenges associated with the stereoselective synthesis and functionalization of the indanone scaffold would be of significant interest. rsc.org
Computational Chemistry: In the absence of experimental data, computational methods can be employed to predict the physicochemical properties, drug-likeness, and potential biological targets of this compound. manipal.edunih.govnih.goveijppr.com Molecular docking and dynamics simulations could provide insights into its potential binding modes with various enzymes and receptors, thereby guiding experimental studies. manipal.edunih.gov
Mechanistic Biological Research: Should this compound exhibit interesting biological activity, it could serve as a valuable tool for mechanistic studies. For example, if it is found to be a potent and selective enzyme inhibitor, it could be used to probe the physiological and pathological roles of that enzyme. nih.govbeilstein-journals.org
Q & A
Q. What are the optimal synthetic routes for 3-Phenyl-7-(4-phenylpiperazino)-1-indanone, and how can reaction conditions be systematically optimized?
The synthesis of this compound involves two critical steps: (1) functionalization of the 1-indanone core and (2) introduction of the 4-phenylpiperazino moiety. Microwave-assisted oxidation of 1-indanol derivatives (e.g., using polymer-supported chromic acid in methylene chloride) can efficiently yield the 1-indanone scaffold, with factorial design experiments showing optimal yields at 120°C, 1200W, and 10-minute irradiation . For piperazino group coupling, nucleophilic substitution or Buchwald-Hartwig amination under inert atmosphere (argon) with triethylamine as a base is recommended, analogous to quinolone derivative syntheses . Systematic optimization should employ multilevel factorial designs to assess variables like solvent polarity, catalyst loading, and reaction time.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR can confirm substituent positions on the indanone core and piperazine ring. Aromatic proton splitting patterns (e.g., para-substituted phenyl groups) are critical for structural validation.
- High-Resolution Mass Spectrometry (HRMS): Essential for verifying molecular weight and fragmentation patterns.
- HPLC with UV/Vis Detection: Use C18 columns and gradient elution (hexane/dichloromethane mixtures) to assess purity, as DCM improves recovery of indanone derivatives in chromatographic separations .
Advanced Research Questions
Q. How do solvent polarity and environmental factors influence the optical and electronic properties of this compound in photophysical studies?
Solvent polarity significantly impacts the compound's linear and nonlinear optical responses. Polar solvents stabilize charge-transfer states, altering absorption/emission spectra. Experimental protocols should:
- Measure UV-Vis and fluorescence spectra in solvents of varying polarity (e.g., hexane, DMSO, ethanol).
- Use hyper-Rayleigh scattering or Z-scan techniques to quantify nonlinear optical coefficients.
- Note that dichloromethane (DCM) enhances recovery in analytical preparations but may induce premature elution of hydroxylated byproducts; hexane:DCM (9:1) balances recovery and resolution .
Q. What experimental strategies can resolve contradictions between computational predictions and empirical binding affinities in structure-activity relationship (SAR) studies?
Discrepancies often arise from solvent effects, protein flexibility, or incomplete docking models. Mitigation strategies include:
- Molecular Dynamics Simulations: Account for receptor conformational changes (e.g., Trp286 π-π interactions with the indanone ring) over extended timescales .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics to validate computational ΔG predictions.
- Crystallography: Resolve ligand-receptor co-crystal structures to identify unmodeled interactions (e.g., hydrogen bonds between the indanone carbonyl and Phe295) .
Q. What methodological considerations are critical when designing in vitro assays to investigate the interaction of this compound with neuronal receptors?
- Receptor Selection: Prioritize receptors with known indanone-binding pockets (e.g., acetylcholinesterase PAS domain or odorant receptors like CpomOR19) .
- Assay Conditions: Use Tris-HCl buffer (pH 7.4) with 0.1% BSA to prevent nonspecific binding.
- Control Experiments: Include competitive inhibitors (e.g., donepezil for acetylcholinesterase) and validate receptor specificity via CRISPR-knockout cell lines.
- Data Interpretation: Address non-enzymatic isomerization artifacts (e.g., spontaneous conversion of indenol to indanone) through time-course studies .
Methodological Tables
Q. Table 1. Key Parameters for Microwave-Assisted Synthesis Optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
